N-(5-chloro-2-methylphenyl)-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
“5-Chloro-2-methylphenyl isocyanate”, also known as “4-chloro-2-isocyanato-1-methylbenzene”, is an organic building block containing an isocyanate group . Its Raman spectra, infrared spectra, ab initio and density functional theory (DFT) calculations have been reported .
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-methylphenyl isocyanate” is C8H6ClNO . The average mass is 167.592 Da and the monoisotopic mass is 167.013794 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-methylphenyl isocyanate” are as follows :
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives
Research on 1,2,3-triazoles has shown that these compounds can be synthesized through various chemical reactions, highlighting their versatility in chemical synthesis. For instance, Albert and Taguchi (1973) discussed the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding 5-carbonitriles, emphasizing the role of catalytic hydrogenation and the potential for further chemical modifications of triazole derivatives (Albert & Taguchi, 1973).
Antimicrobial Applications
Antimicrobial Activity
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms, indicating the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Applications
Antitumor Activity
Stevens et al. (1984) reported on the synthesis and chemistry of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives, demonstrating their broad-spectrum antitumor activity. This research highlights the potential of triazole and tetrazine derivatives in cancer therapy, suggesting a similar research interest for the specified compound (Stevens et al., 1984).
Synthesis and Structural Analysis
Synthesis and Characterization
Kan (2015) detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, providing insights into reaction conditions and yield optimization. This study underlines the importance of precise synthetic methods and characterization in developing triazole-based compounds for various applications (Kan, 2015).
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-10-4-7-14(20)16(8-10)24-12(3)17(22-23-24)18(25)21-15-9-13(19)6-5-11(15)2/h4-9H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPGJPHRHXZCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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